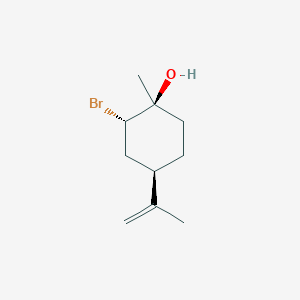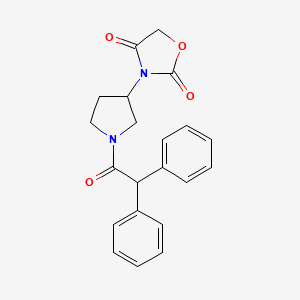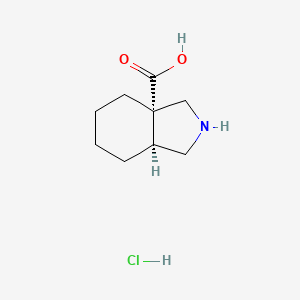![molecular formula C22H22N2O4S B2933627 (E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-58-9](/img/structure/B2933627.png)
(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of similar thiophene derivatives have been a focus of several studies, aiming at developing compounds with potential therapeutic or material applications. For example, a study highlighted the anti-rheumatic potential of thiophene derivatives and their metal complexes, indicating significant antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014). Another research synthesized thiophene derivatives with antimicrobial and antioxidant activities, suggesting their potential in addressing microbial resistance and oxidative stress (Raghavendra et al., 2016).
Anticancer Activity
The exploration of thiophene derivatives for anticancer applications has been a significant area of research. Compounds similar to the one have shown potent anticancer activity against various cancer cell lines. For instance, a study on novel thiophene derivatives demonstrated promising anticancer properties, highlighting the potential of these compounds in cancer therapy (Abdel-Motaal et al., 2020).
Material Science Applications
In material science, thiophene derivatives have been investigated for their polymerization and application in creating novel materials. A study discussed the polymerization of thiophene-based compounds, revealing insights into the kinetic parameters and thermal stability of the resulting polymers, which could have implications for developing new materials with specific properties (Elsabee et al., 2011).
Antimicrobial and Antioxidant Properties
Research has also delved into the antimicrobial and antioxidant properties of thiophene derivatives. A study synthesized new compounds with significant antimicrobial activity against a range of pathogens, offering potential avenues for developing new antimicrobial agents (Hemdan & El-Mawgoude, 2015). Another investigation into thiophene derivatives revealed notable antioxidant and anti-inflammatory activities, suggesting their utility in managing oxidative stress and inflammation (Madhavi & Sreeramya, 2017).
Eigenschaften
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-28-22(26)19-17-9-4-5-10-18(17)29-21(19)24-20(25)15(13-23)11-14-7-6-8-16(12-14)27-2/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,24,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPFJKTXTOMAKK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2933549.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)
![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2933558.png)
![2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2933559.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)


![4-methyl-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2933564.png)

![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)